molecular formula C5H14N2 B097858 2-Methylbutane-1,4-diamine CAS No. 15657-58-6

2-Methylbutane-1,4-diamine

Cat. No.: B097858
CAS No.: 15657-58-6
M. Wt: 102.18 g/mol
InChI Key: GGQJPAQXCYUEKB-UHFFFAOYSA-N
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Description

2-Methylbutane-1,4-diamine is an organic compound with the molecular formula C5H14N2 It is a diamine, meaning it contains two amino groups (-NH2) attached to a butane backbone with a methyl group substitution at the second carbon

Mechanism of Action

Target of Action

2-Methylbutane-1,4-diamine, also known as ®-2-methylbutane-1,4-diamine , is a mechanism-based inhibitor of diamine oxidase. Diamine oxidase is an enzyme that plays a crucial role in the catabolism of biogenic amines, including histamine, putrescine, and cadaverine.

Mode of Action

The compound interacts with its target, diamine oxidase, by inhibiting its activity. This interaction results in the modulation of enzyme activity in biological systems, potentially leading to therapeutic applications where the regulation of diamine oxidase is necessary.

Biochemical Pathways

This compound is a product of amino acid degradation . It is involved in the polyamine metabolic pathway . Polyamines, such as putrescine, spermidine, and spermine, are small organic cations that are essential for cell growth and development . They bind to biomacromolecules such as proteins, nucleic acids, uronic acids, or lignin by ionic interactions, affecting protein stability and regulation .

Pharmacokinetics

It’s known that the pulmonary absorption of similar compounds in animals is significant . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The inhibition of diamine oxidase by this compound could lead to an increase in the levels of biogenic amines, such as histamine, putrescine, and cadaverine. These amines play various roles in cellular functions, including cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature and pH . Furthermore, the compound’s action and efficacy could be influenced by the presence of other substances in the environment, such as other enzymes and substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutane-1,4-diamine can be synthesized through several methods. One common approach involves the reduction of 2-methylbutane-1,4-dinitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with hydrogen gas at atmospheric pressure and room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methylbutane-1,4-dinitrile. This process is scaled up to accommodate larger quantities, often using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutane-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or ureas.

Scientific Research Applications

2-Methylbutane-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It is used in the production of specialty chemicals, including corrosion inhibitors and surfactants.

Comparison with Similar Compounds

Uniqueness: 2-Methylbutane-1,4-diamine’s unique structure, with a methyl group at the second carbon, imparts distinct chemical properties. This substitution can influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-methylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(4-7)2-3-6/h5H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQJPAQXCYUEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935476
Record name 2-Methylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15657-58-6
Record name 2-Methyl-1,4-diaminobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015657586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLPUTRESCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374YZ166XL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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